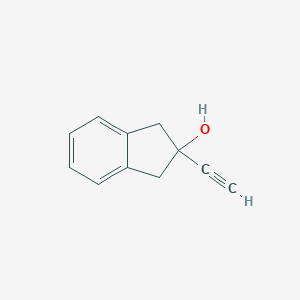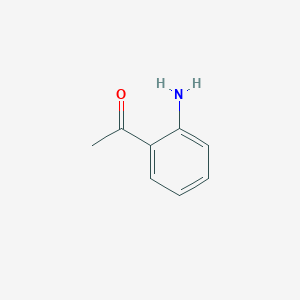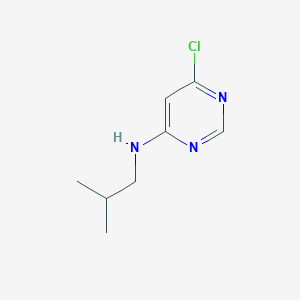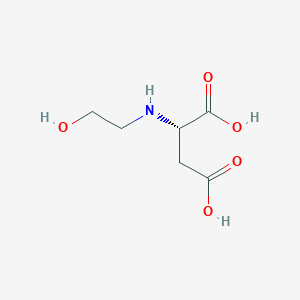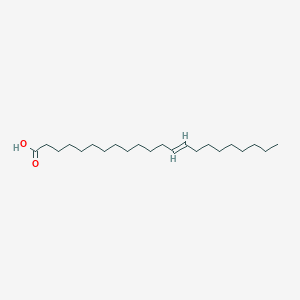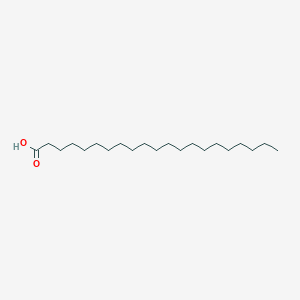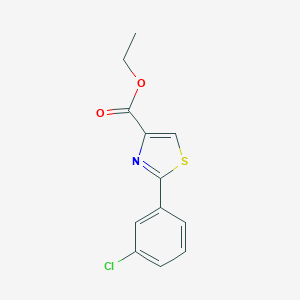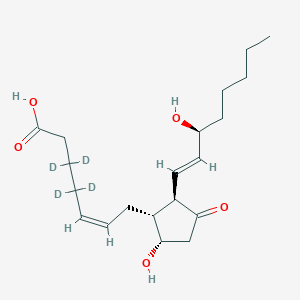
プロスタグランジンD2-d4
概要
説明
プロスタグランジン D2-d4は、マスト細胞やTヘルパー2細胞、樹状細胞などの免疫細胞から主に放出される脂質メディエーターであるプロスタグランジン D2の重水素化された形態です。 プロスタグランジン D2は、炎症、アレルギー反応、気管支収縮など、さまざまな生理学的および病理学的プロセスに重要な役割を果たしています .
2. 製法
合成経路と反応条件: プロスタグランジン D2-d4の合成には、プロスタグランジン D2分子に重水素原子を組み込むことが含まれます。これは、重水素化された溶媒など、重水素源の存在下での水素-重水素交換などのさまざまな合成経路を通じて達成できます。
水素-重水素交換: この方法は、重水素化された溶媒などの重水素源の存在下で水素原子を重水素と交換することを含みます。
重水素化試薬: プロスタグランジン D2の合成に重水素化試薬を使用すると、分子中の特定の位置に重水素原子を組み込むことができます。
工業生産方法: プロスタグランジン D2-d4の工業生産は、通常、高い収量と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。 これには、効率と再現性を向上させるために、連続フロー反応器や自動合成プラットフォームなどの高度な技術の使用が含まれる場合があります .
科学的研究の応用
プロスタグランジン D2-d4は、以下を含む数多くの科学研究アプリケーションを持っています。
化学: ガスクロマトグラフィーまたは液体クロマトグラフィー-質量分析法によるプロスタグランジン D2の定量のための内部標準として使用されます。
生物学: 炎症、免疫応答、細胞シグナル伝達を含むさまざまな生物学的プロセスにおける役割について研究されています。
医学: 喘息、アレルギー反応、脱毛などの状態の治療における潜在的な治療応用について調査されています。
作用機序
プロスタグランジン D2-d4は、プロスタグランジン D2受容体1(DP1)とプロスタグランジン D2受容体2(DP2)を含む特定の受容体に結合することでその効果を発揮します。これらの受容体は、気管支収縮、炎症、免疫細胞の走化性などのさまざまな生物学的応答を仲介するGタンパク質共役受容体です。 これらの受容体の活性化は、観察される生理学的効果をもたらす下流のシグナル伝達経路をトリガーします .
類似の化合物:
プロスタグランジン D2: 重水素原子を持たないプロスタグランジン D2の形態で、類似の生物学的機能を共有しますが、重水素原子はありません。
プロスタグランジン E2: 血管拡張と免疫応答の調節を含む、異なる生物学的機能を持つ別のプロスタグランジンです。
プロスタグランジン F2α: 子宮収縮や眼圧の調節などのプロセスに関与しています。
独自性: プロスタグランジン D2-d4は、重水素原子の存在により独自性があります。重水素原子は、安定性を高め、分析アプリケーションに独自の利点を提供します。 重水素原子は、化合物の薬物動態と代謝経路にも影響を与える可能性があり、科学研究において貴重なツールになります .
生化学分析
Biochemical Properties
Prostaglandin D2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to stimulate three distinct types of G protein-coupled receptors . These interactions are crucial for its function and contribute to its many biological actions, which include bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .
Cellular Effects
Prostaglandin D2-d4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Molecular Mechanism
The mechanism of action of Prostaglandin D2-d4 involves its binding to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . This binding interaction leads to a series of events at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin D2-d4 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Prostaglandin D2-d4 vary with different dosages in animal models
Metabolic Pathways
Prostaglandin D2-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
Prostaglandin D2-d4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Prostaglandin D2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of Prostaglandin D2-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
化学反応の分析
反応の種類: プロスタグランジン D2-d4は、以下を含むさまざまな化学反応を起こします。
酸化: プロスタグランジン D2-d4は、さまざまな酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、プロスタグランジン D2-d4をその還元形態に変換できます。
置換: 置換反応は、プロスタグランジン D2-d4分子に異なる官能基を導入できます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化アルミニウムリチウム(LiAlH4)があります。
置換試薬: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、プロスタグランジン D2-d4の酸化は、酸化されたプロスタグランジン誘導体の形成につながる可能性がありますが、還元は還元されたプロスタグランジン形態を生成する可能性があります .
類似化合物との比較
Prostaglandin D2: The non-deuterated form of Prostaglandin D2, which shares similar biological functions but lacks the deuterium atoms.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Prostaglandin F2α: Involved in processes such as uterine contraction and regulation of intraocular pressure.
Uniqueness: Prostaglandin D2-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in analytical applications. The deuterium atoms can also influence the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .
特性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-DCNIGHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


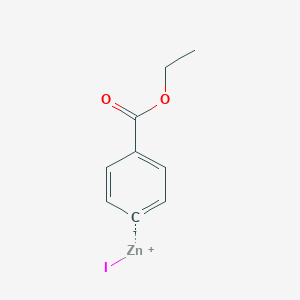
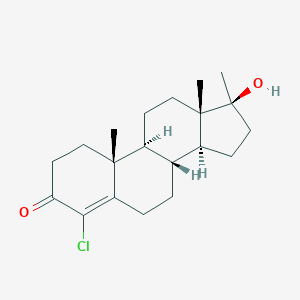
![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)

